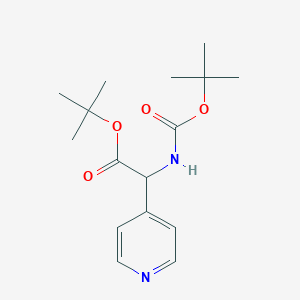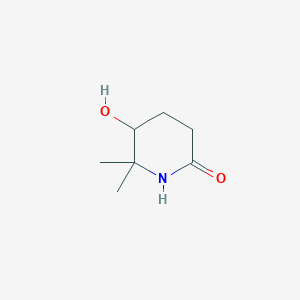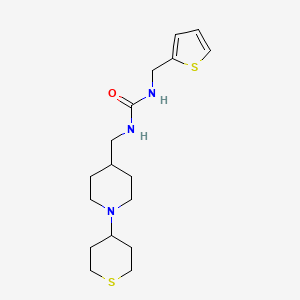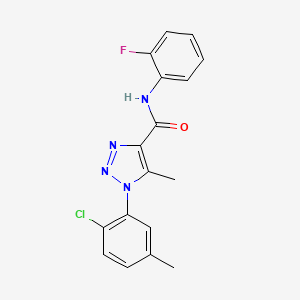
Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate is a synthetic organic compound that belongs to the class of esters and amides. This compound is characterized by the presence of a tert-butyl ester group, a tert-butoxycarbonyl-protected amine, and a pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate typically involves the following steps:
Formation of the tert-butyl ester: This can be achieved by reacting pyridine-4-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling reaction: The protected amine is then coupled with the tert-butyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester or amide groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohols or amines depending on the functional group reduced.
Substitution: Substituted pyridine derivatives.
科学研究应用
Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The pyridine ring may interact with aromatic residues in proteins, influencing their activity.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate
- Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate
- Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(quinolin-4-yl)acetate
Uniqueness
Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The tert-butoxycarbonyl protection also provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-7-9-17-10-8-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVQIXXGIFSJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=NC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-bromophenyl)(cyano)methyl]-6-hydroxy-2-methylpyridine-3-carboxamide](/img/structure/B2476054.png)
![N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2476055.png)
![4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2476056.png)

![3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2476060.png)
![4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine](/img/structure/B2476061.png)
![(2Z)-6-bromo-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2476065.png)

![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)
![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)
![1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B2476073.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)
![N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2476077.png)
